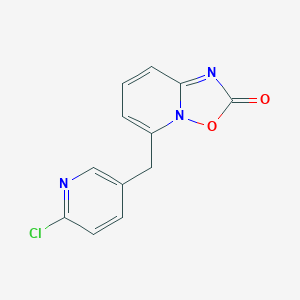
nAChR modulator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “nAChR modulator-1” is a modulator of nicotinic acetylcholine receptors (nAChRs). Nicotinic acetylcholine receptors are a class of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. These receptors play a crucial role in neurotransmission by responding to the neurotransmitter acetylcholine. Modulators of nicotinic acetylcholine receptors, such as this compound, can either enhance or inhibit the receptor’s activity, making them valuable tools in both research and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nAChR modulator-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary depending on the desired structural features of the modulator. Common synthetic methods include:
Formation of the Core Structure: This step often involves the construction of a bicyclic or tricyclic core structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens to the core structure using reagents like lithium aluminum hydride or sodium borohydride.
Final Coupling Reactions: Coupling of the core structure with various substituents to achieve the desired modulator. .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Análisis De Reacciones Químicas
Types of Reactions
nAChR modulator-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Halogenation or alkylation reactions can introduce halogens or alkyl groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
nAChR modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of nicotinic acetylcholine receptors and to develop new modulators with improved efficacy and selectivity.
Biology: Employed in research on neurotransmission and the role of nicotinic acetylcholine receptors in various physiological and pathological processes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and addiction.
Industry: Utilized in the development of insecticides targeting insect nicotinic acetylcholine receptors
Mecanismo De Acción
nAChR modulator-1 exerts its effects by binding to allosteric sites on nicotinic acetylcholine receptors, distinct from the orthosteric site where acetylcholine binds. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator. The molecular targets include various subtypes of nicotinic acetylcholine receptors, such as α7 and α4β2 subtypes. The modulation of these receptors affects ion flow through the receptor channels, influencing neuronal excitability and neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
PNU-120596: A positive allosteric modulator of α7 nicotinic acetylcholine receptors.
EVP-6124: A high-affinity agonist for α7 nicotinic acetylcholine receptors.
TQS: A positive allosteric modulator of α7 nicotinic acetylcholine receptors .
Uniqueness of nAChR modulator-1
This compound is unique in its ability to selectively modulate specific subtypes of nicotinic acetylcholine receptors, providing a targeted approach to studying and potentially treating neurological disorders. Its distinct binding sites and modulation mechanisms offer advantages over other compounds in terms of selectivity and efficacy .
Propiedades
Fórmula molecular |
C12H8ClN3O2 |
|---|---|
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
5-[(6-chloropyridin-3-yl)methyl]-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one |
InChI |
InChI=1S/C12H8ClN3O2/c13-10-5-4-8(7-14-10)6-9-2-1-3-11-15-12(17)18-16(9)11/h1-5,7H,6H2 |
Clave InChI |
XLNBIFIEQYDKBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)ON2C(=C1)CC3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


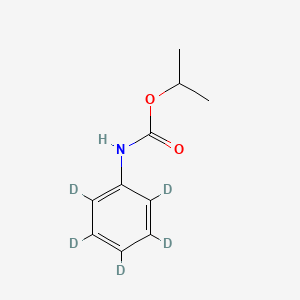
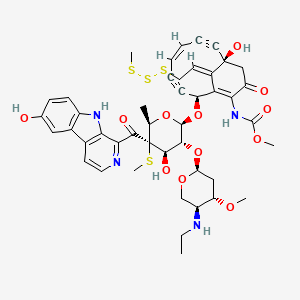






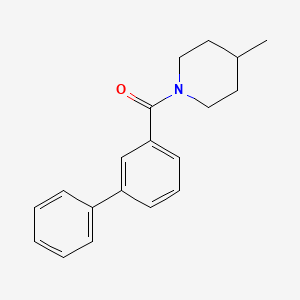
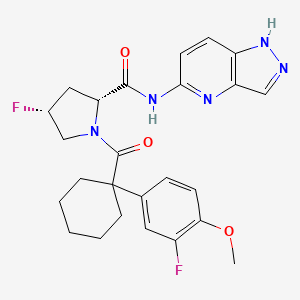
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)


